[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate
Description
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate is a purine nucleoside derivative characterized by:
- Core structure: A β-D-ribofuranose sugar with acetyl-protected hydroxyl groups at the 3' and 4' positions and a methyl acetate group at the 2' position.
- Purine base: A 2-amino-6-methylsulfanyl-substituted purine, distinguishing it from canonical nucleosides like adenosine.
- Functional roles: The methylsulfanyl (SMe) group enhances lipophilicity and modulates electronic properties, while the acetyl groups improve stability during synthetic modifications .
This compound is structurally analogous to intermediates in nucleotide synthesis and antiviral prodrug development.
Properties
Molecular Formula |
C17H21N5O7S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N5O7S/c1-7(23)26-5-10-12(27-8(2)24)13(28-9(3)25)16(29-10)22-6-19-11-14(22)20-17(18)21-15(11)30-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
SQONPMBTLDPPNE-XNIJJKJLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves multiple steps. One common method includes the acetylation of guanosine derivatives. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Pyridine as a solvent and catalyst at room temperature.
Major Products:
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of reduced guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives with different functional groups.
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and nucleoside analog studies.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the production of antiviral drugs targeting Hepatitis C Virus (HCV) replication.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Property | Target Compound | Compound A (CAS 3056-18-6) | Compound B (CAS 7387-58-8) | Compound C (CAS 34983-48-7) |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₈S | C₁₈H₁₉Cl₂N₅O₈ | C₁₈H₂₂N₆O₈ | C₁₁H₁₇N₅O₁₀P₂S |
| Purine Substituents | 2-Amino-6-methylsulfanyl | 2,6-Dichloro | 6-Acetamido | 6-Amino-2-methylsulfanyl |
| Protecting Groups | 3',4'-Diacetyl, 2'-methyl acetate | 3',4',5'-Triacetyl | 3',4',5'-Triacetyl | None (free 3',4'-OH, phosphate) |
| Molecular Weight (g/mol) | ~469.5 | ~512.3 | ~458.4 | ~473.0 |
| Key Applications | Prodrug synthesis, antiviral research | Kinase inhibitor precursors | Anticancer nucleoside analogs | P2Y receptor modulation |
Research Findings and Implications
- Stability : Acetylated derivatives (target compound, Compounds A, B) exhibit superior stability in organic solvents compared to hydroxylated analogs like Compound C .
- Reactivity : The methylsulfanyl group in the target compound facilitates selective alkylation reactions, unlike chloro substituents in Compound A, which require harsh nucleophilic conditions .
- Biological Activity: Phosphorylated analogs (Compound C) show 10–100x higher affinity for P2Y receptors than acetyl-protected derivatives due to mimicry of endogenous nucleotides .
Biological Activity
The compound [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate is a synthetic derivative of purine nucleosides. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H19N3O9
- Molecular Weight : 385.33 g/mol
- CAS Number : 35460-36-7
The biological activity of this compound is attributed to its ability to mimic natural nucleosides and interact with nucleic acid synthesis pathways. The diacetoxy groups enhance its solubility and stability, facilitating cellular uptake. Upon entering cells, it may be phosphorylated to active nucleotide forms, potentially inhibiting nucleic acid synthesis.
Antiviral Activity
Research has shown that compounds similar to this compound exhibit antiviral properties. For instance:
- Mechanism : These compounds can inhibit viral RNA polymerase and interfere with viral replication processes.
- Case Study : A study demonstrated that a related compound significantly reduced the replication of hepatitis C virus in vitro by targeting the viral polymerase .
Antitumor Activity
The compound has also been evaluated for its antitumor effects:
- Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : In vitro studies indicated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells .
Data Table: Summary of Biological Activities
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of this compound:
- Acute Toxicity : Initial studies indicate low acute toxicity in animal models at therapeutic doses.
- Chronic Exposure : Long-term studies are needed to assess potential carcinogenic effects or organ toxicity.
Future Directions
Further research is warranted to explore:
- Clinical Trials : Investigating the efficacy and safety in human subjects.
- Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its effects.
- Structure-Activity Relationship (SAR) : Modifying chemical structures to enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
